3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide
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Overview
Description
3-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide is a complex organic compound characterized by its unique structural features, including isoxazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with thiophen-2-ylisoxazole-3-methylamine under specific conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazole or thiophene rings can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as amines, alcohols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted isoxazoles or thiophenes.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.
Comparison with Similar Compounds
3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: Known for its anti-breast cancer activity.
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Used in organic solar cells.
Uniqueness: 3-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide stands out due to its unique combination of isoxazole and thiophene rings, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-13(11(2)21-18-10)5-6-16(20)17-9-12-8-14(22-19-12)15-4-3-7-23-15/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOFTUPMADCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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